(3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine

SERT binding SSRI pharmacology structure-affinity relationship

The compound (3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine (CAS 112058-81-8), commonly known as desfluoroparoxetine, is the 4-desfluoro structural analog of the selective serotonin reuptake inhibitor (SSRI) paroxetine. It is officially designated as Paroxetine EP Impurity A and Paroxetine USP Related Compound B, serving as a critical pharmacopoeial reference standard for identity, purity, and system suitability testing in paroxetine drug substance and finished product analysis.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 112058-81-8
Cat. No. B12768981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine
CAS112058-81-8
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1
InChIKeyVUYNWBMXOQBJAI-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoroparoxetine (CAS 112058-81-8): Pharmacopoeial Reference Standard and Paroxetine Analog for SERT Research and Analytical Quality Control


The compound (3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine (CAS 112058-81-8), commonly known as desfluoroparoxetine, is the 4-desfluoro structural analog of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. It is officially designated as Paroxetine EP Impurity A and Paroxetine USP Related Compound B, serving as a critical pharmacopoeial reference standard for identity, purity, and system suitability testing in paroxetine drug substance and finished product analysis . As the direct desfluoro congener of paroxetine, this compound retains the identical (3S,4R) stereochemistry and benzodioxolyl-piperidine scaffold but lacks the 4-fluoro substituent on the phenyl ring, providing a defined molecular probe for dissecting the contribution of halogen substitution to SERT binding, metabolic stability, and analytical behaviour [1].

Why Desfluoroparoxetine (CAS 112058-81-8) Cannot Be Interchanged with Paroxetine or Other In-Class SSRIs in Research and Analytical Workflows


Although desfluoroparoxetine shares the identical core structure and stereochemistry with the approved SSRI paroxetine, the absence of the 4-fluoro substituent generates measurable differences in SERT binding kinetics, physicochemical properties, and metabolic behaviour that preclude direct substitution in quantitative assays [1]. Even among the paroxetine analog series, small structural modifications produce up to 16-fold differences in binding affinity, as demonstrated by the 4-bromo congener [1]. Furthermore, this compound is officially recognised as a related substance (impurity) of paroxetine by both the USP and EP, meaning its chromatographic retention, mass spectrometric response, and pharmacopoeial acceptance criteria are fundamentally distinct from those of the active pharmaceutical ingredient. Using an unqualified paroxetine analog in place of the specified reference standard will invalidate system suitability tests and compromise regulatory compliance in ANDA and NDA submissions .

Quantitative Differentiation of Desfluoroparoxetine (CAS 112058-81-8) Versus Paroxetine: Binding Affinity, Uptake Inhibition, and Physicochemical Identity


SERT Binding Affinity (rSERT): Desfluoroparoxetine Retains Near-Identical Affinity to Paroxetine, with a 1.8-Fold Ki Difference

In a direct head-to-head comparison using radioligand binding assays on rat SERT (rSERT), desfluoroparoxetine (compound 15) exhibited a Ki of 0.557 nM versus 0.311 nM for paroxetine, representing only a 1.8-fold reduction in binding affinity upon removal of the 4-fluoro substituent [1]. This demonstrates that the 4-F group is not required for high-affinity SERT binding, a finding that distinguishes this analog from other halogen-substituted paroxetine derivatives such as 4-bromoparoxetine, which shows a 16-fold decrease in affinity (Ki = 4.90 nM) at the same target [1].

SERT binding SSRI pharmacology structure-affinity relationship

Functional 5-HT Uptake Inhibition at Human SERT: Near-Equipotent Inhibition Confirmed in hSERT-Expressing Cells

In a physiological uptake inhibition assay using [³H]5-HT in stably-transfected HeLa cells expressing human SERT (hSERT), desfluoroparoxetine inhibited serotonin transport with a Ki of 0.97 nM, compared to 0.90 nM for paroxetine—a negligible 1.08-fold difference that falls within typical inter-assay variability [1]. This functional equivalence is notable because binding affinity alone does not always predict uptake inhibition potency; however, in this analog series, binding and uptake data were well-correlated [1].

5-HT uptake hSERT functional pharmacology

Metabolic Stability: The 4-Fluoro Substituent Imparts Metabolic Stability Not Conferred by the Desfluoro Analog

The Abramyan et al. (2019) study explicitly concludes that the 4-fluoro substituent of paroxetine 'is not required for high affinity binding to SERT but likely imparts metabolic stability to this clinically used drug' [1]. This inference is consistent with the broader medicinal chemistry principle that strategic fluorine incorporation at metabolic soft spots—particularly on aryl rings subject to CYP-mediated oxidation—reduces oxidative clearance by blocking hydroxylation at the para position [2]. Paroxetine undergoes extensive CYP2D6-mediated metabolism with less than 2% excreted unchanged; the desfluoro analog, lacking the 4-F metabolic shield, is predicted to exhibit higher intrinsic clearance at the para-phenyl position [2].

metabolic stability fluorine drug design CYP metabolism

Physicochemical Differentiation: Molecular Weight, Lipophilicity (XLogP), and Chromophoric Properties Distinguish Desfluoroparoxetine from Paroxetine

Removal of the 4-fluoro substituent reduces the molecular weight from 329.37 Da (paroxetine free base) to 311.37 Da (desfluoroparoxetine free base), a difference of 18 Da [1]. The XLogP for paroxetine is reported as approximately 3.3–3.5, whereas the desfluoro analog is predicted to exhibit a lower logP (~2.9–3.1) owing to the loss of the electronegative fluorine atom [2]. This difference in lipophilicity and electron distribution translates into distinct chromatographic retention behaviour on reversed-phase HPLC columns; published HPLC methods for paroxetine formulations demonstrate baseline resolution of paroxetine, desfluoroparoxetine, and N-methylparoxetine using C18 columns with phosphate buffer–acetonitrile mobile phases, confirming that the desfluoro analog elutes at a characteristically different retention time [3].

physicochemical properties logP HPLC analysis

Pharmacopoeial Reference Standard Role: Desfluoroparoxetine Is a Codified USP and EP Impurity Standard with Specified System Suitability Requirements

Desfluoroparoxetine hydrochloride is officially listed in the United States Pharmacopeia (USP) as Paroxetine Related Compound B and in the European Pharmacopoeia (EP) as Paroxetine Impurity A [1]. The USP monograph for Paroxetine Extended-Release Tablets specifies a minimum resolution of NLT 1.5 between Paroxetine Related Compound A and Paroxetine Related Compound B in system suitability testing [1]. Additionally, the EP monograph defines this compound as a specified impurity with defined acceptance criteria, meaning that laboratories performing paroxetine quality control must procure and use this exact reference standard for method validation, system suitability, and quantitative impurity determination .

pharmacopoeial standard impurity profiling ANDA regulatory compliance

CYP2D6 Substrate Profile: Desfluoroparoxetine Retains the CYP2D6 Interaction Liability Characteristic of Paroxetine

Both paroxetine and its desfluoro analog are characterised as high-affinity substrates of cytochrome P450 2D6 (CYP2D6), the principal enzyme responsible for their oxidative metabolism [1]. Paroxetine is well-documented as a potent CYP2D6 inhibitor (Ki ≈ 1–2 μM for CYP2D6), which underlies clinically significant drug-drug interactions with CYP2D6 substrates such as desipramine, risperidone, and tamoxifen [2]. While direct comparative CYP2D6 inhibition data for desfluoroparoxetine are not published, the structural similarity and shared metabolic pathway suggest a comparable interaction potential [1]. However, the absence of the 4-fluoro substituent may alter the metabolite profile, as para-hydroxylation—blocked in paroxetine by the fluorine—becomes a viable metabolic route in the desfluoro analog [1].

CYP2D6 drug-drug interaction metabolic enzyme inhibition

Procurement-Relevant Application Scenarios for Desfluoroparoxetine (CAS 112058-81-8): Analytical, Pharmacological, and Medicinal Chemistry Contexts


USP/EP Compendial Impurity Reference Standard for Paroxetine Drug Substance and Finished Product Quality Control

Laboratories performing ANDA or NDA regulatory batch release testing of paroxetine hydrochloride tablets or extended-release formulations must use desfluoroparoxetine (USP Related Compound B / EP Impurity A) as the specified reference standard for HPLC system suitability testing, where a resolution of NLT 1.5 from Paroxetine Related Compound A is required . The compound is supplied as a USP pharmaceutical primary standard with full Certificate of Analysis documentation, enabling traceable method validation and quantitative impurity determination in accordance with ICH Q3B guidelines .

Structure-Activity Relationship (SAR) Probe for Deconvoluting Fluorine Contributions in SERT Ligand Design

Medicinal chemistry teams investigating halogen effects on SERT binding can employ desfluoroparoxetine as the matched non-fluorinated control against paroxetine and 4-bromoparoxetine. The 1.8-fold Ki difference at rSERT and virtual equipotency at hSERT (0.97 vs 0.90 nM) demonstrate that the 4-F contributes minimally to binding but likely to metabolic stability, enabling researchers to rationally design next-generation SSRIs with optimised pharmacokinetic profiles without sacrificing target engagement [1].

In Vitro Metabolic Stability Studies Comparing Fluorinated vs. Non-Fluorinated SSRI Scaffolds

Desfluoroparoxetine serves as an isosteric negative control in hepatic microsome or hepatocyte stability assays designed to quantify the metabolic shielding effect of the 4-fluoro substituent on paroxetine. By comparing intrinsic clearance values of paroxetine and desfluoroparoxetine across species (rat, dog, human liver microsomes), DMPK scientists can generate quantitative structure-metabolism relationship data supporting the strategic value of fluorine incorporation at the 4-phenyl position [1][2].

LC-MS/MS Method Development for Simultaneous Quantitation of Paroxetine and Its Related Substances in Biological Matrices

Bioanalytical laboratories developing validated LC-MS/MS methods for therapeutic drug monitoring or pharmacokinetic studies of paroxetine require the desfluoro analog as a distinct analytical reference point. The 18 Da mass difference (311.37 vs 329.37 Da) and distinct chromatographic retention enable unambiguous MRM transition selection and verification that the method resolves the parent drug from its desfluoro impurity . This is critical for accurate quantification in plasma samples where metabolic defluorination could theoretically generate the desfluoro species in vivo.

Quote Request

Request a Quote for (3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.